Ethyl (2-pyridinylsulfanyl)carbamate
Description
Ethyl (2-pyridinylsulfanyl)carbamate is a carbamate derivative characterized by a pyridine ring substituted with a sulfanyl (-S-) group at the 2-position, linked to a carbamate moiety. Carbamates are esters of carbamic acid (NH₂COOH) and are widely studied for their diverse applications in agrochemicals, pharmaceuticals, and industrial solvents. This moiety may alter metabolic pathways compared to simpler carbamates like ethyl carbamate (urethane) .
Properties
CAS No. |
113780-56-6 |
|---|---|
Molecular Formula |
C8H10N2O2S |
Molecular Weight |
198.24 |
IUPAC Name |
ethyl N-pyridin-2-ylsulfanylcarbamate |
InChI |
InChI=1S/C8H10N2O2S/c1-2-12-8(11)10-13-7-5-3-4-6-9-7/h3-6H,2H2,1H3,(H,10,11) |
InChI Key |
GXJTWGIHMUGTER-UHFFFAOYSA-N |
SMILES |
CCOC(=O)NSC1=CC=CC=N1 |
Synonyms |
Carbamic acid, (2-pyridinylthio)-, ethyl ester (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following carbamates are compared based on substituent effects:
| Compound | Substituent(s) | Key Structural Features |
|---|---|---|
| Ethyl carbamate | -OCH₂CH₃ | Simple alkyl carbamate |
| Vinyl carbamate | -OCH=CH₂ | Unsaturated side chain |
| Ethyl N-hydroxycarbamate | -OCH₂CH₃ and -NHOH | Hydroxylamine derivative |
| Ethyl (2-pyridinylsulfanyl)carbamate | 2-pyridinylsulfanyl (-S-C₅H₄N) | Aromatic heterocycle with sulfur linkage |
Key Observations :
- Vinyl carbamate’s unsaturated side chain facilitates epoxidation, enhancing its carcinogenicity .
Carcinogenic and Mutagenic Potency
Data from rodent studies and bacterial mutagenicity assays highlight significant differences:
Notes:
Metabolic Pathways and Toxicity
- Ethyl carbamate : Metabolized by CYP2E1 to vinyl carbamate, then to vinyl carbamate epoxide, which binds DNA and proteins .
- Vinyl carbamate : Directly oxidized to its epoxide without requiring prior desaturation, explaining its heightened mutagenicity .
- This compound : The pyridine ring may engage in hydrogen bonding or serve as a leaving group, while the sulfur atom could undergo oxidation to sulfoxide or sulfone metabolites, altering reactivity .
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